N-(2,2,2-Trifluoroacetyl)-L-aspartic acid

Vue d'ensemble

Description

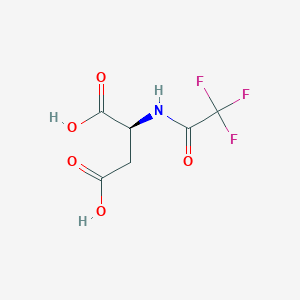

N-(2,2,2-Trifluoroacetyl)-L-aspartic acid: is a fluorinated organic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trifluoroacetyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with trifluoroacetic anhydride. This reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: N-(2,2,2-Trifluoroacetyl)-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.

Substitution: The trifluoroacetyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry: N-(2,2,2-Trifluoroacetyl)-L-aspartic acid is used as a building block in organic synthesis. Its unique properties make it valuable for creating complex molecules with potential pharmaceutical applications .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. Its fluorinated nature allows for the investigation of metabolic pathways and enzyme mechanisms .

Medicine: Its stability and reactivity make it a promising candidate for therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors .

Mécanisme D'action

The mechanism of action of N-(2,2,2-Trifluoroacetyl)-L-aspartic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This interaction can inhibit or enhance the function of the target molecules, depending on the context .

Comparaison Avec Des Composés Similaires

- Trifluoroacetic anhydride

- 2,2,2-Trifluoroacetamide

- N-(2,2,2-Trifluoroethyl)-L-aspartic acid

Uniqueness: N-(2,2,2-Trifluoroacetyl)-L-aspartic acid stands out due to its specific trifluoroacetyl group, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications .

Activité Biologique

N-(2,2,2-Trifluoroacetyl)-L-aspartic acid is a fluorinated derivative of L-aspartic acid characterized by the presence of a trifluoroacetyl group at the nitrogen position. Its molecular formula is CHFNO, with a molecular weight of approximately 229.11 g/mol. The introduction of the trifluoromethyl group imparts unique chemical properties and biological activities that distinguish it from other derivatives of aspartic acid.

Biological Activity

The biological activity of this compound is an area of ongoing research, with several studies indicating potential applications in various fields including medicinal chemistry and pharmacology. The following sections detail its biological effects, mechanisms of action, and comparative studies.

- Anti-Inflammatory Properties : There is evidence suggesting that compounds similar to this compound exhibit anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages stimulated by lipopolysaccharides (LPS) .

- Cytotoxicity : Studies have demonstrated that certain derivatives can exhibit cytotoxic effects against various cancer cell lines. The IC50 values for these compounds can vary significantly depending on the specific structure and substituents present. For example, related compounds have shown IC50 values ranging from 2.1 to 7.9 μM against different cell lines .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-Acetyl-L-aspartic acid | C5H7NO3 | Acetyl group instead of trifluoroacetyl | Moderate anti-inflammatory effects |

| N-(Trifluoroacetyl)-L-aspartic acid | C5H7F3N | Similar acyl group but lacks nitrogen substitution | Potentially higher lipophilicity affecting activity |

| Aspartic Acid | C4H7NO4 | Parent compound without any acyl substitutions | Baseline for comparison; lower biological activity |

The trifluoromethyl group in this compound enhances its lipophilicity and alters its reactivity compared to other derivatives, which may influence its biological activity and applications in medicinal chemistry.

Study 1: Inhibition of Cytokine Production

In a study examining the effects of various acylated amino acids on cytokine production, this compound was found to significantly inhibit LPS-induced TNF-α production in murine macrophages at concentrations lower than those causing cytotoxicity . This suggests a potential therapeutic application in conditions characterized by excessive inflammation.

Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of structurally similar compounds revealed that modifications at the nitrogen position could enhance cytotoxicity against specific cancer cell lines. The study reported IC50 values that indicate significant activity against tumors while maintaining low toxicity towards normal cells .

Propriétés

IUPAC Name |

(2S)-2-[(2,2,2-trifluoroacetyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFULCXLYCSQIW-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270106 | |

| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-08-4 | |

| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,2,2-Trifluoroacetyl)-L-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.